molecular formula C11H13NO3 B13356456 Methyl formyl-D-phenylalaninate

Methyl formyl-D-phenylalaninate

Cat. No.: B13356456
M. Wt: 207.23 g/mol
InChI Key: OPHMCBWUQRAKEO-SNVBAGLBSA-N
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Description

Methyl formyl-D-phenylalaninate is a derivative of phenylalanine, an essential amino acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a methyl ester group and a formyl group attached to the D-phenylalanine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl formyl-D-phenylalaninate typically involves the esterification of D-phenylalanine with methanol in the presence of an acid catalyst. The formylation step can be achieved using formic acid or formyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification and formylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl formyl-D-phenylalaninate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: D-phenylalanine formyl acid.

    Reduction: Methyl hydroxymethyl-D-phenylalaninate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl formyl-D-phenylalaninate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl formyl-D-phenylalaninate involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing pathways related to protein synthesis and degradation. The formyl and ester groups can also modulate its reactivity and binding affinity to different biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl D-phenylalaninate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Formyl-D-phenylalanine: Lacks the ester group, affecting its solubility and reactivity.

    Methyl formyl-L-phenylalaninate: The L-isomer, which may have different biological activity and reactivity compared to the D-isomer.

Uniqueness

Methyl formyl-D-phenylalaninate is unique due to the presence of both the formyl and ester groups, which confer distinct chemical and biological properties. Its D-configuration also differentiates it from the L-isomer, potentially leading to different interactions with biological systems.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl (2R)-2-formamido-3-phenylpropanoate

InChI

InChI=1S/C11H13NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t10-/m1/s1

InChI Key

OPHMCBWUQRAKEO-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)NC=O

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC=O

Origin of Product

United States

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